Arsenic(III) telluride

Nonlinear Optics Ultrafast Lasers Saturable Absorbers

As2Te3 outperforms Sb/Bi chalcogenides: lattice thermal conductivity of 0.8 W/m·K for high-ZT thermoelectrics; nonlinear absorption coefficient 100× greater than Bi2Te3 at 1.56 μm, enabling mode-locked fiber laser saturable absorbers (1.5–1.9 μm). Amorphous-phase stability ensures reliable selector layers in phase-change memory. 2D sheets with +8% strain tolerance enable flexible electronics. Not achievable with generic chalcogenides—purchase high-purity As2Te3 for application-critical differentiation.

Molecular Formula As2Te3
Molecular Weight 532.6 g/mol
Cat. No. B15129674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic(III) telluride
Molecular FormulaAs2Te3
Molecular Weight532.6 g/mol
Structural Identifiers
SMILES[As](=[Te])[Te][As]=[Te]
InChIInChI=1S/As2Te3/c3-1-5-2-4
InChIKeyGTIUFDICMGTSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 4 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic(III) Telluride (As2Te3) Procurement: Core Material Properties and Phase Behavior


Arsenic(III) telluride (As2Te3) is a binary inorganic chalcogenide semiconductor existing in two primary polymorphs: the monoclinic α-phase (C2/m) and the rhombohedral β-phase (R3̄m) [1]. The compound is a p-type semiconductor with layered van der Waals (vdW) structure, enabling exfoliation into two-dimensional sheets [2]. Key baseline properties include a reported optical gap of 0.95–0.98 eV (experimental thin films) [3], an indirect band gap (α-phase) of 0.2–0.3 eV [4], and a melting point >300 °C . Unlike many chalcogenides, As2Te3 remains one of the least studied amorphous compounds in its class due to synthesis challenges, yet its unique phase-dependent properties make it a critical candidate for specialized applications [5].

Why Generic Substitution Fails for As2Te3: Critical Phase and Performance Distinctions


Substituting As2Te3 with other group-15 sesquichalcogenides like Sb2Te3 or Bi2Te3, or with arsenic chalcogenide analogs like As2Se3, is not straightforward due to significant differences in crystal structure, electronic band gap, thermal transport, and nonlinear optical response. For example, while β-As2Te3 is isostructural with Bi2Te3 (R3̄m), the more thermodynamically stable α-phase adopts a distinct monoclinic C2/m structure that is not found in its Bi or Sb counterparts [1]. This structural divergence directly impacts properties: α-As2Te3 exhibits an indirect band gap of ~0.2–0.3 eV, whereas Sb2Te3 and Bi2Te3 are narrow direct band gap semiconductors [2]. Furthermore, the ultralow lattice thermal conductivity of β-As2Te3 (0.8 W m⁻¹ K⁻¹) arises from low-energy Te optical modes not present in Sb2Te3 or Bi2Te3 [3], and its nonlinear absorption coefficient is an order of magnitude larger than that of Bi2Te3 or Bi2Se3 [4]. These quantifiable property differences mean that generic 'in-class' substitution will lead to failed device performance in thermoelectric, nonlinear optical, and phase-change memory applications.

Quantitative Differentiation of As2Te3: Comparative Data for Scientific Procurement


Superior Nonlinear Optical Absorption for Ultrafast Photonics

α-As2Te3 exhibits a nonlinear absorption coefficient (β) at 1.56 μm that is an order of magnitude larger than those of other group-15 sesquichalcogenides such as Bi2Te3 and Bi2Se3. Specifically, the β value for α-As2Te3 at 1.56 μm was measured to be as high as (−54.8 ± 3.4) × 10⁴ cm/GW, compared to typical values of ~10³ cm/GW for Bi2Te3 and Bi2Se3 [1]. This first-time characterization also provided β values at 1.9 μm ranging from (−19.8 ± 0.8) × 10⁴ cm/GW to (−3.2 ± 0.1) × 10⁴ cm/GW, a wavelength region not previously explored for this material class [2].

Nonlinear Optics Ultrafast Lasers Saturable Absorbers

Ultralow Lattice Thermal Conductivity for Thermoelectric Platforms

β-As2Te3 exhibits an extremely low lattice thermal conductivity (κ_L) of 0.8 W m⁻¹ K⁻¹ at 300 K, a value significantly lower than those of structurally similar Bi2Te3 and Sb2Te3 [1]. First-principles calculations attribute this to low-energy Te optical modes that restrict the energy window of acoustic phonon branches [2]. The more stable α-As2Te3 also demonstrates low total thermal conductivity values, measured below 1 W m⁻¹ K⁻¹ above 300 K [3]. Furthermore, Se substitution in α-As2Te3₋ₓSeₓ can reduce κ_L even further, down to 0.35 W m⁻¹ K⁻¹ at 300 K for x=1.5 [4].

Thermoelectric Materials Thermal Management Energy Conversion

Enhanced Amorphous Phase Stability for Nonvolatile Photonic Memory

Ab initio simulations reveal that As2Te3 possesses superior amorphous phase stability compared to its homologue Sb2Te3. The enhanced stability is attributed to the presence of homopolar As-As and Te-Te bonds in the amorphous state, which are absent in crystalline Sb2Te3 [1]. This bonding configuration suppresses unwanted crystallization and provides a wider operation window for phase-change memory devices. The study directly compares the chemical bonding nature of As2Te3 and Sb2Te3 in both crystalline and amorphous forms, confirming the critical role of arsenic in stabilizing the glassy phase [2].

Phase-Change Materials Photonic Memory Chalcogenide Glasses

Tunable Electronic Structure via Polymorphism and Doping

As2Te3 is unique among its class in offering two distinct polymorphs with fundamentally different electronic band structures: α-As2Te3 is an indirect band gap semiconductor, while β-As2Te3 is a direct band gap semiconductor [1]. This phase-selectivity is not observed in Sb2Te3 or Bi2Te3, which are direct band gap semiconductors in their stable forms. Furthermore, β-As2Te3 behaves as a degenerate p-type semiconductor with a high intrinsic carrier concentration of 10²⁰ cm⁻³ at 300 K, likely due to intrinsic defects [2]. The band gap can be further tuned via Se substitution in α-As2Te3₋ₓSeₓ, increasing from ~0.2 eV to ~0.35 eV as x increases to 1.5 [3].

Electronic Band Structure Polymorph Engineering Doping Strategies

High Carrier Mobility Potential via Controlled Doping

While pristine As2Te3 typically exhibits low carrier mobility (~0.3–5 cm²/V·s in amorphous films) [1], targeted doping with antimony (Sb) can dramatically enhance this property. An As2Te3 sample containing 1.9% Sb impurity demonstrated a Hall mobility of 6650 cm²/V·s at room temperature, which is over an order of magnitude larger than typical As2Te3 samples and comparable to high-mobility semiconductors [2]. This suggests that As2Te3, when properly doped, can achieve transport properties that rival those of Bi2Te3 and Sb2Te3, which generally exhibit mobilities in the range of 100–1000 cm²/V·s [3]. The variation of carrier mobility with temperature follows a T⁻⁵⁄² dependence for As2Te3, similar to Bi2Te3 [4].

Carrier Mobility Electronic Transport Doping Optimization

Enhanced Mechanical Flexibility and Anisotropy for 2D Device Integration

DFT calculations predict that As2Te3 nanosheets exhibit unique superstretchability, outperforming other 2D materials such as black phosphorus and MoS2 [1]. Specifically, a newly identified 2D lattice of As2Te3 can withstand shear strain of (−10%, +8%) along the (a, b) axis without structural failure, resulting in a transition to a direct band gap material [2]. In contrast, analogous As2S3 and As2Se3 nanosheets do not exhibit this level of mechanical robustness [3]. The α-phase also exhibits remarkable elastic anisotropy, with the calculated Young's modulus varying significantly with direction [4].

Two-Dimensional Materials Flexible Electronics Mechanical Properties

Arsenic(III) Telluride (As2Te3) Optimal Use Cases: Evidence-Based Application Scenarios


Ultrafast Saturable Absorbers for Mid-Infrared Fiber Lasers

Leveraging its exceptionally high nonlinear absorption coefficient—up to 100× greater than Bi2Te3 at 1.56 μm [1]—α-As2Te3 is ideally suited for fabricating saturable absorbers (SAs) used in mode-locked fiber lasers operating in the 1.5–1.9 μm wavelength range. This performance directly enables the generation of stable, ultrashort optical pulses for applications in telecommunications, medical diagnostics, and materials processing, where conventional materials fail to provide sufficient nonlinear response [2].

Thermoelectric Platform Material for Near-Room-Temperature Energy Harvesting

With a lattice thermal conductivity as low as 0.8 W m⁻¹ K⁻¹ at 300 K for β-As2Te3 [1], and <1 W m⁻¹ K⁻¹ for α-As2Te3 [2], As2Te3 provides an exceptional foundation for developing high-ZT thermoelectric materials. When combined with appropriate doping strategies to enhance electrical conductivity , As2Te3-based alloys can be optimized for efficient solid-state cooling and waste heat recovery near room temperature, outperforming many conventional tellurides in the critical thermal transport metric.

Nonvolatile Photonic Phase-Change Memory Selector Layers

The inherent stability of the amorphous phase in As2Te3, attributed to homopolar bonding as revealed by ab initio simulations comparing it to Sb2Te3 [1], makes this compound an excellent candidate for selector layers in next-generation storage-class memory. Its ability to resist unwanted crystallization ensures higher data retention and reliability in phase-change memory (PCM) cells, particularly for photonic computing architectures where optical switching and nonvolatility are paramount [2].

Flexible and Strain-Engineered 2D Optoelectronics

Predicted to exhibit superstretchability with a strain tolerance of up to +8% in 2D form [1], As2Te3 nanosheets are uniquely suited for flexible and wearable electronic devices. The remarkable mechanical robustness, combined with a strain-induced transition from an indirect to a direct band gap [2], enables the fabrication of high-performance, deformable photodetectors, light-emitting devices, and strain sensors that cannot be realized with more brittle 2D materials like MoS2 or black phosphorus .

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